molecular formula C21H20O3 B14385585 Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate CAS No. 90016-05-0

Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate

Cat. No.: B14385585
CAS No.: 90016-05-0
M. Wt: 320.4 g/mol
InChI Key: LVGHWIGMDNMRLB-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C21H20O3. It is characterized by a cyclohexene ring bearing phenyl and carbonyl groups. This compound is notable for its structural features and finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Another method involves the use of methylene iodide and ethyl acetoacetate in the presence of sodium methoxide, followed by cyclization and heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbonyl group can act as an electrophile, reacting with nucleophiles in various biochemical processes. The phenyl groups contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other proteins .

Comparison with Similar Compounds

Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various applications.

Properties

CAS No.

90016-05-0

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C21H20O3/c1-2-24-21(23)20-18(16-11-7-4-8-12-16)13-17(14-19(20)22)15-9-5-3-6-10-15/h3-13,17,20H,2,14H2,1H3

InChI Key

LVGHWIGMDNMRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC(C=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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